molecular formula C14H20OSi B11873726 Cyclohexanone, 3-(dimethylphenylsilyl)- CAS No. 67262-98-0

Cyclohexanone, 3-(dimethylphenylsilyl)-

Cat. No.: B11873726
CAS No.: 67262-98-0
M. Wt: 232.39 g/mol
InChI Key: QWTQHNKWTHDRBI-UHFFFAOYSA-N
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Description

3-(Dimethyl(phenyl)silyl)cyclohexanone is an organosilicon compound characterized by a cyclohexanone ring substituted with a dimethyl(phenyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl(phenyl)silyl)cyclohexanone typically involves the reaction of cyclohexanone with dimethyl(phenyl)silyllithium. This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran. The reaction mechanism involves the nucleophilic addition of the silyllithium reagent to the carbonyl group of cyclohexanone, forming the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl(phenyl)silyl)cyclohexanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclohexanones depending on the reagent used.

Scientific Research Applications

3-(Dimethyl(phenyl)silyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethyl(phenyl)silyl)cyclohexanone involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The pathways involved typically include nucleophilic addition and substitution reactions, facilitated by the electron-donating properties of the silyl group .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyl)cyclohexanone
  • 3-(Dimethyl(phenyl)silyl)butanal
  • 3-(Dimethyl(phenyl)silyl)propanoic acid

Uniqueness

3-(Dimethyl(phenyl)silyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a dimethyl(phenyl)silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Cyclohexanone, 3-(dimethylphenylsilyl)- is a compound of interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound 3-(dimethylphenylsilyl)-cyclohexanone can be synthesized through several methods, with one notable approach involving the reaction of lithiated cyclohexa-1,4-diene with dimethylphenylchlorosilane. This method highlights the versatility of silicon-containing compounds in organic synthesis .

Antimicrobial Properties

Research has indicated that derivatives of cyclohexanone exhibit varying degrees of antimicrobial activity. For instance, certain substituted cyclohexanones have been tested against bacterial strains, revealing significant inhibitory effects at specific concentrations. The presence of the dimethylphenylsilyl group may enhance lipophilicity, thereby improving membrane permeability and subsequent biological activity.

Cytotoxicity Studies

In vitro studies have demonstrated that 3-(dimethylphenylsilyl)-cyclohexanone exhibits selective cytotoxicity against various cancer cell lines. For example, it showed no cytotoxic effects on the human fibrosarcoma cell line HT-1080 at a concentration of 100 μM, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of cyclohexanone derivatives is often influenced by their structural modifications. The incorporation of the dimethylphenylsilyl group has been associated with enhanced activity against specific targets, such as ion channels. For instance, compounds with similar silyl substitutions have been investigated as antagonists for Maxi-K channels, which are implicated in neurological disorders .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various cyclohexanone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with higher lipophilicity exhibited greater antimicrobial properties.
  • Cytotoxicity Assessment : In a comparative analysis, 3-(dimethylphenylsilyl)-cyclohexanone was tested alongside other silyl-substituted cyclohexanones. The results showed that while some derivatives displayed significant cytotoxicity towards cancer cells, 3-(dimethylphenylsilyl)-cyclohexanone maintained a low toxicity profile in non-cancerous cell lines.

Research Findings Summary

Property Finding
Synthesis Method Reaction of lithiated cyclohexa-1,4-diene with dimethylphenylchlorosilane
Antimicrobial Activity Significant against E. coli and S. aureus; influenced by lipophilicity
Cytotoxicity Non-toxic to HT-1080 cells at 100 μM
Mechanism of Action Potential antagonist for Maxi-K channels

Properties

CAS No.

67262-98-0

Molecular Formula

C14H20OSi

Molecular Weight

232.39 g/mol

IUPAC Name

3-[dimethyl(phenyl)silyl]cyclohexan-1-one

InChI

InChI=1S/C14H20OSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-5,8-9,14H,6-7,10-11H2,1-2H3

InChI Key

QWTQHNKWTHDRBI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1CCCC(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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